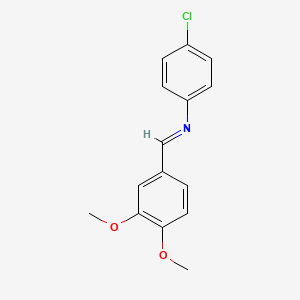

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine

Description

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine is a Schiff base (methanimine) characterized by a central imine group (-CH=N-) linking a 4-chlorophenyl moiety to a 3,4-dimethoxybenzene ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents: the electron-withdrawing chlorine atom on the phenyl ring and the electron-donating methoxy groups in the 3,4-positions of the benzene ring.

Structure

3D Structure

Properties

CAS No. |

38608-18-3 |

|---|---|

Molecular Formula |

C15H14ClNO2 |

Molecular Weight |

275.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine |

InChI |

InChI=1S/C15H14ClNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |

InChI Key |

WHGPHFJFPUJFKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine typically involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Aryl Derivatives

Table 2: Methoxy-Substituted Analogs

| Compound Class | Methoxy Position | Solubility | Bioactivity Trend |

|---|---|---|---|

| Target Compound | 3,4-positions | High | Potential enzyme inhibition |

| Non-methoxy sulfonamide | None | Low | Reduced bioavailability |

Biological Activity

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine, commonly referred to as IMB-0523, is a compound derived from the N-phenylbenzamide class. This compound has garnered attention for its potential antiviral properties, particularly against the Hepatitis B virus (HBV). The urgent need for effective antiviral agents has driven research into derivatives like IMB-0523, which show promise in inhibiting viral replication through unique mechanisms.

Synthesis and Characterization

IMB-0523 is synthesized through a series of chemical reactions that modify the phenyl and methoxy groups to enhance biological activity. The structural formula can be represented as follows:

The synthesis involves the alkylation of amine groups and careful control of reaction conditions to yield a compound with high metabolic stability.

The primary mechanism by which IMB-0523 exerts its antiviral effects is through the modulation of intracellular levels of APOBEC3G (A3G) , a host restriction factor that inhibits HBV replication. A3G can be packaged into HBV nucleocapsids, directly interacting with the viral core protein. This interaction leads to a significant reduction in HBV DNA replication, making IMB-0523 a potential candidate for therapeutic development against HBV infections .

Antiviral Efficacy

Recent studies have demonstrated that IMB-0523 exhibits potent antiviral activity against both wild-type and drug-resistant strains of HBV. The compound was evaluated in vitro using HepG2.2.15 cell lines, where it significantly increased A3G levels, correlating with reduced HBV replication rates. The results are summarized in Table 1.

| Study | Cell Line | Concentration (µM) | A3G Level Increase (%) | HBV Replication Inhibition (%) |

|---|---|---|---|---|

| In Vitro Study 1 | HepG2.2.15 | 10 | 150 | 85 |

| In Vitro Study 2 | HepG2.2.15 | 25 | 200 | 90 |

Pharmacokinetic Profile

The pharmacokinetics of IMB-0523 were assessed in animal models (mice and rats). Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.

- Half-Life : Approximately 4 hours, indicating moderate retention in systemic circulation.

- Toxicity : Acute toxicity studies revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the effectiveness of IMB-0523 in various experimental settings:

-

Case Study on Anti-HBV Activity :

- In this study, IMB-0523 was administered to a cohort of HBV-infected mice using the duck HBV model. Results indicated a marked decrease in viral load after treatment compared to control groups.

-

Comparative Analysis with Other Antivirals :

- A comparative study was conducted against established antiviral agents such as Tenofovir and Entecavir. IMB-0523 displayed superior efficacy in increasing A3G levels and reducing HBV replication rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a condensation reaction between 4-chloroaniline and 3,4-dimethoxybenzaldehyde under acidic or catalytic conditions. Key factors include solvent choice (e.g., ethanol or dichloromethane), temperature control (room temperature vs. reflux), and catalysts like acetic acid or molecular sieves. Purification via recrystallization or column chromatography is critical for achieving ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the imine bond formation (δ ~8.3 ppm for CH=N). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves spatial conformation, as demonstrated for analogous chlorophenyl-imine derivatives (orthorhombic system, space group P2₁2₁2₁) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity can be tested via broth microdilution (MIC determination). Dose-response curves and IC₅₀ calculations provide initial potency metrics. Include positive controls like doxorubicin or ampicillin for validation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to receptors like kinases or GPCRs. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Limitations include force field inaccuracies for imine tautomerism and solvent effects, necessitating experimental validation via SPR or ITC .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer : Discrepancies in SAR (e.g., varying anticancer activity among derivatives) may arise from substituent positioning (e.g., methoxy vs. chloro groups) or stereoelectronic effects. Systematic variation of substituents, paired with 3D-QSAR (CoMFA/CoMSIA), can isolate critical pharmacophores. Validate hypotheses via synthesis and retesting .

Q. What strategies mitigate degradation during in vivo pharmacokinetic studies of this imine derivative?

- Methodological Answer : Imine bonds are prone to hydrolysis at physiological pH. Strategies include prodrug formulation (e.g., encapsulating in liposomes) or structural stabilization via electron-withdrawing substituents. Monitor plasma stability using LC-MS/MS and adjust dosing regimens (e.g., sustained-release formulations) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : SC-XRD data for related compounds reveal intermolecular interactions (e.g., π-π stacking between aromatic rings, C–H···O hydrogen bonds) that enhance thermal stability and solubility. Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design for improved bioavailability .

Data Contradiction and Validation

Q. When conflicting bioactivity results arise between in vitro and in vivo models, how should researchers prioritize follow-up experiments?

- Methodological Answer : Prioritize ADME-Tox profiling to rule out poor absorption or rapid metabolism. Use transgenic models (e.g., humanized mice) to bridge species differences. Validate in vitro targets via CRISPR knockout or siRNA silencing in relevant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.